3-(2,2-Difluoroethoxy)aniline
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Overview
Description
3-(2,2-Difluoroethoxy)aniline: is an organic compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol It is characterized by the presence of a difluoroethoxy group attached to the aniline ring
Scientific Research Applications
Chemistry: 3-(2,2-Difluoroethoxy)aniline is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry .
Biology: In biological research, this compound can be used to study the effects of fluorinated anilines on biological systems, including their interactions with enzymes and receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and agrochemicals .
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethoxy)aniline typically involves the reaction of aniline with 2,2-difluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution on the aniline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-(2,2-Difluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Products with substituted difluoroethoxy groups.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects . The exact pathways and molecular targets would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-(2,2-Difluoroethoxy)aniline
- 4-(2,2-Difluoroethoxy)aniline
- 2-Fluoroaniline
Comparison: 3-(2,2-Difluoroethoxy)aniline is unique due to the position of the difluoroethoxy group on the aniline ring, which can influence its chemical reactivity and biological activity. Compared to 2-(2,2-Difluoroethoxy)aniline and 4-(2,2-Difluoroethoxy)aniline, the 3-position may offer different steric and electronic properties, potentially leading to distinct applications and effects .
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-8(10)5-12-7-3-1-2-6(11)4-7/h1-4,8H,5,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWKZFSJPYHABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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